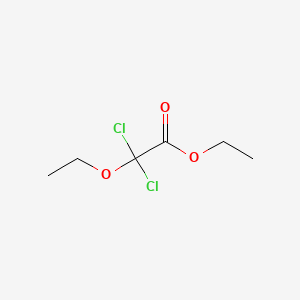

Ethyl dichloroethoxyacetate

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

ethyl 2,2-dichloro-2-ethoxyacetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10Cl2O3/c1-3-10-5(9)6(7,8)11-4-2/h3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LISFRSVACTWQKK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(OCC)(Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10Cl2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40989628 | |

| Record name | Ethyl dichloro(ethoxy)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40989628 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6957-89-7 | |

| Record name | Ethyl dichloroethoxyacetate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=65348 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethyl dichloro(ethoxy)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40989628 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ethyl 2,2-dichloro-2-ethoxyacetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Methodological Advancements in the Synthesis of Ethyl Dichloroethoxyacetate

Classical Synthetic Pathways and their Mechanistic Considerations

Traditional methods for synthesizing dichloroacetyl-containing esters have relied on foundational organic reactions, primarily esterification and halogenation. These pathways, while effective, often involve stoichiometric reagents and harsh conditions.

The most direct classical route to forming esters like ethyl dichloroacetate (B87207) is the Fischer esterification of dichloroacetic acid with ethanol (B145695), typically catalyzed by a strong mineral acid such as sulfuric acid. The mechanism involves the protonation of the carboxylic acid, followed by nucleophilic attack from the ethanol, and subsequent elimination of water to form the ester.

Another classical approach involves the reaction of dichloroacetic acid with sodium ethoxide, followed by esterification. orgsyn.org This multi-step process first forms the sodium salt of an intermediate acid, which is then esterified. orgsyn.org For instance, the preparation of ethyl diethoxyacetate, a related compound, can be achieved by treating dichloroacetic acid with sodium ethoxide in ethanol. orgsyn.org The initial reaction involves the nucleophilic substitution of the chlorine atoms by ethoxide ions. The resulting intermediate, diethoxyacetic acid, is then esterified in the presence of an acid catalyst and ethanol. orgsyn.org

| Reaction | Reagents | Key Steps | Typical Conditions |

| Fischer Esterification | Dichloroacetic acid, Ethanol | Protonation, Nucleophilic attack, Dehydration | Reflux with acid catalyst (e.g., H₂SO₄) |

| Synthesis from Salt | Dichloroacetic acid, Sodium ethoxide, Ethanol, Acid | Salt formation, Nucleophilic substitution, Esterification | Reflux, followed by cooling and acidification |

Introducing chlorine atoms at the alpha-position (the carbon adjacent to the carbonyl group) of an ester is another key classical strategy. This is typically achieved through the halogenation of an enol or enolate intermediate. For esters with an enolizable proton, treatment with a base can generate an enolate, which then reacts with a chlorinating agent like sulfuryl chloride (SO₂Cl₂) or N-chlorosuccinimide (NCS).

The mechanism involves the deprotonation of the α-carbon to form the nucleophilic enolate. This enolate then attacks the electrophilic chlorine source in an Sₙ2-type reaction. The process can be controlled to introduce one or two halogen atoms, depending on the stoichiometry and reaction conditions. For compounds like ethyl dichloroacetate, such a strategy would start from ethyl acetate (B1210297), though direct dichlorination can be challenging to control and may lead to side products. More advanced strategies often involve starting with an already halogenated precursor like dichloroacetic acid.

Novel and Efficient Synthetic Protocols

Modern synthetic chemistry has driven the development of more efficient, selective, and environmentally benign methods for preparing halogenated esters. These protocols often leverage catalysis and advanced strategic planning to overcome the limitations of classical methods.

Catalysis offers a superior alternative to stoichiometric reagents by increasing reaction rates, often under milder conditions, and reducing waste. yale.edu In the synthesis of related chloro-esters, various catalytic systems have proven effective.

Acid Catalysis: While classical Fischer esterification uses liquid mineral acids, solid acid catalysts like cation exchange resins have been employed to synthesize ethyl chloroacetate. researchgate.net These catalysts are easily separable, reusable, and often lead to higher yields and purity. Reactive distillation using a cation exchange resin has achieved yields up to 98.92% for ethyl chloroacetate. researchgate.net

Surfactant Catalysis: Sodium dodecyl sulfate (B86663) (SDS) has been used as an effective catalyst for the esterification of chloroacetic acid with ethanol, achieving yields of 97.1%. researchgate.net SDS can hydrolyze into sodium hydrosulfate, which acts as a Brønsted acid to catalyze the reaction. researchgate.net

Lewis Acid and Metal Catalysis: While not directly documented for ethyl dichloroacetate, Lewis acids and transition metal catalysts are widely used in modern esterification and halogenation reactions. For example, copper-catalyzed reactions have been used to synthesize biologically active heterocyclic compounds from substituted chloroacetamides. organic-chemistry.org

| Catalyst Type | Example | Application | Advantages |

| Solid Acid Resin | Cation exchange resin | Synthesis of Ethyl Chloroacetate | Reusability, easy separation, high yield researchgate.net |

| Surfactant | Sodium Dodecyl Sulfate (SDS) | Synthesis of Ethyl Chloroacetate | High yield, mild conditions researchgate.net |

| Transition Metal | Copper Sulfate (CuSO₄·5H₂O) | Synthesis of 2H-1,4-benzoxazin-3-(4H)-ones | Avoids noble metals, cost-effective organic-chemistry.org |

Achieving selectivity is a hallmark of modern organic synthesis, ensuring that reactions occur at the desired functional group (chemoselectivity) and position (regioselectivity). In the context of complex molecules containing chloroacetyl groups, selective transformations are crucial. For example, the reaction of 1,3-bis(trimethylsilyloxy)-1,3-butadienes with α-chloroacetic acid chlorides leads to the chemo- and regioselective formation of 6-chloro-3,5-dioxo esters. researchgate.net This demonstrates precise control over which parts of the molecules react, a principle that is central to constructing complex target structures efficiently. Such strategies minimize the need for protecting groups, which adds steps and generates waste. yale.eduacs.org

Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. yale.edumsu.eduresearchgate.net The synthesis of esters like ethyl dichloroacetate can be significantly improved by applying these principles.

Atom Economy: Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. yale.eduacs.org Catalytic approaches are inherently more atom-economical than methods using stoichiometric reagents.

Use of Safer Solvents: Many classical syntheses use hazardous organic solvents. Green chemistry encourages the use of safer alternatives or solvent-free conditions. acs.orgresearchgate.net For instance, replacing benzene (B151609) with a less toxic solvent or designing a reaction that can run in water or a recyclable solvent aligns with this principle.

Design for Energy Efficiency: Conducting reactions at ambient temperature and pressure minimizes energy consumption. yale.eduacs.orgmsu.edu The development of highly active catalysts that function under mild conditions is a key research area.

Catalysis: As discussed, catalytic reagents are superior to stoichiometric ones as they can be used in small amounts and can be recycled, reducing waste. yale.edu

By integrating these principles, the synthesis of ethyl dichloroacetate and related compounds can become more sustainable, cost-effective, and environmentally friendly.

Green Chemistry Principles in Synthetic Design and Process Optimization

Solvent-Free Methodologies

The elimination of volatile organic solvents is a key goal in green chemistry, as it reduces environmental impact and simplifies product purification. For the synthesis of ethyl dichloroethoxyacetate, several solvent-free approaches can be conceptualized.

One promising avenue is the use of mechanochemistry , where mechanical force, typically through ball milling, is used to drive chemical reactions. For the esterification of a precursor acid, this method can be highly effective. High-speed ball-milling has been demonstrated to facilitate esterification reactions at room temperature, avoiding the need for bulk solvents. This technique could be applied to the esterification of dichloroethoxyacetic acid with ethanol, potentially catalyzed by a solid-supported acid.

Another significant solvent-free approach involves biocatalysis , particularly the use of immobilized lipases. Lipases are enzymes that can catalyze esterification in non-aqueous environments. Their use in solvent-free systems for the synthesis of various esters has shown many economic and environmental advantages. In a hypothetical synthesis of this compound, an immobilized lipase (B570770) could be used to catalyze the reaction between dichloroethoxyacetic acid and ethanol. The absence of a solvent simplifies downstream processing, and the enzyme's high selectivity can lead to a purer product with fewer byproducts.

Furthermore, reactions can be conducted under neat conditions (without any solvent) by utilizing one of the liquid reactants as the reaction medium. For instance, in a nucleophilic substitution reaction where ethyl dichloroacetate is reacted with sodium ethoxide, an excess of ethyl dichloroacetate could potentially serve as the solvent. However, controlling the reaction temperature and preventing side reactions would be critical in such a setup.

The following table summarizes potential solvent-free methodologies for the synthesis of this compound:

| Methodology | Description | Potential Advantages | Key Considerations |

|---|---|---|---|

| Mechanochemistry (Ball Milling) | Mechanical energy is used to initiate and sustain the chemical reaction between solid and/or liquid reactants. | Avoids bulk solvents, can proceed at room temperature, and may enhance reaction rates. | Requires specialized equipment; heat management can be a concern. |

| Immobilized Lipase Biocatalysis | An enzyme immobilized on a solid support catalyzes the esterification reaction in a solvent-free medium. | High selectivity, mild reaction conditions, reusable catalyst, and simplified product purification. | Enzyme stability and cost; reaction rates may be slower than traditional chemical methods. |

| Neat Reaction Conditions | One of the liquid reactants is used in excess to serve as the reaction medium. | Eliminates the need for an external solvent and can lead to high reactant concentrations. | Potential for side reactions; viscosity and mixing challenges. |

Atom Economy and Reaction Efficiency Improvements

Atom economy is a measure of the efficiency of a chemical reaction in converting the mass of reactants into the desired product. Improving atom economy is a central tenet of green chemistry, as it directly correlates with waste reduction.

For the synthesis of this compound, the choice of synthetic route significantly impacts the atom economy. Let's consider two plausible routes:

Route A: Nucleophilic Substitution: This route could involve the reaction of ethyl dichloroacetate with sodium ethoxide. In this SN2-type reaction, one of the chlorine atoms on the α-carbon is substituted by an ethoxy group.

Reaction:C₂H₅OOCCHCl₂ + NaOC₂H₅ → C₂H₅OOCCH(Cl)OC₂H₅ + NaCl

The atom economy for this reaction is calculated as: (Molecular Weight of Product / Sum of Molecular Weights of Reactants) * 100

This reaction, in principle, has a high atom economy, with the only byproduct being sodium chloride.

Route B: α-Chlorination: This route would start with ethyl ethoxyacetate, which is then chlorinated at the α-position. A variety of chlorinating agents could be used, such as N-chlorosuccinimide (NCS).

Reaction:C₂H₅OOCCH₂OC₂H₅ + 2 NCS → C₂H₅OOCCHCl₂OC₂H₅ + 2 Succinimide (B58015)

The atom economy of this route would be significantly lower due to the formation of succinimide as a byproduct.

To improve reaction efficiency, the use of catalysis is paramount. In Route A, a phase-transfer catalyst could enhance the reaction rate and yield by facilitating the interaction between the ionic sodium ethoxide and the organic ethyl dichloroacetate. For Route B, the development of a catalytic enantioselective chlorination method, perhaps using a chiral catalyst, could not only improve efficiency but also provide control over the stereochemistry of the final product if a chiral center is generated.

The table below provides a comparative analysis of the two hypothetical routes in terms of atom economy and potential efficiency improvements.

| Synthetic Route | Key Reactants | Primary Byproduct | Theoretical Atom Economy (%) | Potential Efficiency Improvements |

|---|---|---|---|---|

| A: Nucleophilic Substitution | Ethyl dichloroacetate, Sodium ethoxide | Sodium chloride | High | Use of phase-transfer catalysts; optimization of reaction conditions (temperature, stoichiometry). |

| B: α-Chlorination | Ethyl ethoxyacetate, N-chlorosuccinimide | Succinimide | Lower | Development of more atom-economical chlorinating agents; catalytic methods to reduce reagent loading. |

Industrial and Scalable Synthetic Routes (Process Chemistry Focus)

The transition from a laboratory-scale synthesis to an industrial process requires careful consideration of factors such as cost, safety, scalability, and environmental impact. For the production of this compound, a focus on process intensification would be crucial.

Process intensification aims to develop smaller, cleaner, and more energy-efficient manufacturing processes. For ester synthesis, several intensified technologies are relevant:

Reactive Distillation: This technique combines chemical reaction and distillation in a single unit. For an esterification reaction that is equilibrium-limited, the continuous removal of a byproduct (e.g., water) can drive the reaction to completion. While not directly applicable to the proposed substitution or chlorination routes for this compound, if an esterification step is involved in the synthesis of the precursors (e.g., ethyl dichloroacetate from dichloroacetic acid and ethanol), reactive distillation could be a highly efficient approach.

Continuous Flow Reactors: Moving from traditional batch reactors to continuous flow systems offers numerous advantages for industrial-scale synthesis. Flow reactors, particularly microreactors, provide superior heat and mass transfer, enabling better control over reaction conditions and improving safety, especially for highly exothermic reactions. The synthesis of this compound via a nucleophilic substitution pathway could be well-suited for a continuous flow process, allowing for precise control of temperature and residence time, which would be critical in minimizing side reactions like elimination.

Heterogeneous Catalysis: The use of solid-supported catalysts simplifies catalyst separation and reuse, a key consideration for industrial processes. For a potential esterification step in the synthesis of precursors, solid acid catalysts could be employed in a packed-bed reactor. This approach avoids the corrosive nature of homogeneous acid catalysts like sulfuric acid and simplifies the workup procedure.

The following table outlines key considerations for the industrial and scalable synthesis of this compound.

| Process Chemistry Aspect | Description | Relevance to this compound Synthesis |

|---|---|---|

| Reactor Design | Selection of the appropriate reactor type (e.g., batch, semi-batch, continuous flow). | Continuous flow reactors would offer better control and safety for potentially exothermic substitution or chlorination reactions. |

| Catalyst Selection and Recovery | Choice between homogeneous and heterogeneous catalysts and the strategy for their reuse. | Heterogeneous catalysts would be preferable for any catalytic steps to simplify downstream processing and reduce waste. |

| Downstream Processing | The sequence of operations required to isolate and purify the final product. | Solvent-free methodologies would significantly simplify purification. Continuous separation techniques could be integrated with a flow reactor. |

| Process Intensification | The use of technologies like reactive distillation or membrane reactors to enhance efficiency. | Could be applied to precursor synthesis to improve overall process efficiency and reduce the plant footprint. |

Reactivity Profiles and Mechanistic Investigations of Ethyl Dichloroethoxyacetate

Nucleophilic Acyl Substitution Reactions

The ester functional group is a primary site for nucleophilic acyl substitution. These reactions proceed via a characteristic two-step addition-elimination mechanism. A nucleophile first attacks the electrophilic carbonyl carbon, forming a tetrahedral intermediate. Subsequently, this intermediate collapses, expelling the ethoxy group as a leaving group to form a new carbonyl compound. vanderbilt.edumasterorganicchemistry.comlibretexts.org The reactivity of the ester is generally lower than that of acid chlorides or anhydrides but sufficient for reactions with strong nucleophiles or under catalyzed conditions. vanderbilt.edu

Hydrolysis is the reaction of the ester with water to produce a carboxylic acid and an alcohol. This process can be catalyzed by either acid or base.

Acid-Catalyzed Hydrolysis : Under acidic conditions, the carbonyl oxygen is protonated, which increases the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the carbonyl carbon. After a series of proton transfers, ethanol (B145695) is eliminated, and following deprotonation, dichloroethoxyacetic acid is formed. This reaction is reversible.

Base-Catalyzed Hydrolysis (Saponification) : In the presence of a base, such as hydroxide (B78521) ions (OH⁻), the hydroxide directly attacks the carbonyl carbon. This forms a tetrahedral intermediate which then expels the ethoxide ion (⁻OCH₂CH₃). The ethoxide, being a strong base, deprotonates the newly formed carboxylic acid, driving the reaction to completion to yield a carboxylate salt and ethanol.

A study on the acid-catalyzed hydrolysis of the related compound, ethyl dichloroacetate (B87207), in an acetone-water solvent showed that the presence of halogen substituents at the alpha position influences the reaction rates. While halogen substitution decreases the activation energy, this effect is more than offset by a decrease in the pre-exponential factor (PZ factor), leading to a slower hydrolysis rate compared to ethyl acetate (B1210297). dtic.mil

Transesterification is the conversion of one ester into another by reacting with an alcohol. masterorganicchemistry.com Similar to hydrolysis, this reaction can be acid- or base-catalyzed. masterorganicchemistry.com

Acid-Catalyzed Transesterification : The mechanism mirrors acid-catalyzed hydrolysis, with an alcohol molecule acting as the nucleophile instead of water. The reaction is an equilibrium process, often driven towards the desired product by using the nucleophilic alcohol as the solvent. pressbooks.pub

Base-Catalyzed Transesterification : An alkoxide ion (RO⁻) from a different alcohol acts as the nucleophile, attacking the carbonyl carbon and leading to the substitution of the original alkoxy group. masterorganicchemistry.com

| Reaction Type | Catalyst | Nucleophile | Key Mechanistic Steps | Products |

| Hydrolysis | Acid (H⁺) | Water (H₂O) | 1. Protonation of C=O 2. Nucleophilic attack by H₂O 3. Elimination of Ethanol | Dichloroethoxyacetic acid + Ethanol |

| Hydrolysis | Base (OH⁻) | Hydroxide (OH⁻) | 1. Nucleophilic attack by OH⁻ 2. Elimination of Ethoxide 3. Deprotonation of acid | Dichloroethoxyacetate salt + Ethanol |

| Transesterification | Acid (H⁺) | Alcohol (R'OH) | 1. Protonation of C=O 2. Nucleophilic attack by R'OH 3. Elimination of Ethanol | New Ester + Ethanol |

| Transesterification | Base (R'O⁻) | Alkoxide (R'O⁻) | 1. Nucleophilic attack by R'O⁻ 2. Elimination of Ethoxide | New Ester + Ethoxide |

Aminolysis is the reaction of an ester with ammonia (B1221849) or an amine to form an amide. chemistrysteps.comfiveable.me This reaction follows the same nucleophilic acyl substitution pathway. chemistrysteps.comfiveable.me

The mechanism involves the nucleophilic attack of the amine's lone pair of electrons on the carbonyl carbon. fiveable.me This forms a tetrahedral intermediate. fiveable.me The intermediate then collapses, eliminating the alkoxy group (⁻OCH₂CH₃) to yield the amide. chemistrysteps.com Although the alkoxy group is a poor leaving group, it is a weaker base and thus a better leaving group than the conjugate base of the amine (RNH⁻), allowing the reaction to proceed. chemistrysteps.com However, due to the poor leaving group ability of the alkoxide, aminolysis of esters is often less efficient than using more reactive acyl compounds like acyl chlorides. chemistrysteps.com

| Reactant | Nucleophile | Product |

| Ethyl dichloroethoxyacetate | Ammonia (NH₃) | Dichloroethoxyacetamide |

| This compound | Primary Amine (R'NH₂) | N-substituted dichloroethoxyacetamide |

| This compound | Secondary Amine (R'₂NH) | N,N-disubstituted dichloroethoxyacetamide |

Alpha-Halogen Reactivity and Elimination Pathways

The two chlorine atoms on the carbon adjacent to the carbonyl group (the α-carbon) are key sites of reactivity, primarily participating in substitution and elimination reactions. wikipedia.org

Dehydrohalogenation is an elimination reaction that involves the removal of a hydrogen halide (HCl) from the molecule. While this compound itself lacks a β-hydrogen, related α-haloesters can undergo elimination if a hydrogen is present on the adjacent carbon. In the context of this specific molecule, reactions with strong bases would more likely lead to nucleophilic attack at the carbonyl or α-carbon.

However, if we consider the broader class of polychlorinated esters, dehydrohalogenation is a significant pathway. murdoch.edu.au For instance, the reaction of a haloalkane with a strong base like alcoholic potassium hydroxide (KOH) typically results in the formation of an alkene. The base abstracts a proton from the β-carbon, and the halide is eliminated from the α-carbon.

In the case of this compound, a strong base is more likely to initiate other reaction pathways due to the absence of β-hydrogens for a standard E2 elimination. Potential by-products could arise from subsequent reactions of the initially formed products under the harsh basic conditions.

The presence of two halogen atoms on the α-carbon allows for the generation of a carbene through an α-elimination reaction. When treated with a strong base, deprotonation of the α-carbon can occur, followed by the loss of a halide ion to form a carbene. For example, chloroform (B151607) (CHCl₃) reacts with a strong base to form dichlorocarbene (B158193) (:CCl₂). lumenlearning.com

Similarly, this compound could potentially form a carbene intermediate. This highly reactive species can then participate in various reactions, such as cyclopropanation with alkenes. lumenlearning.com Metal-catalyzed processes are also commonly used to generate carbenes or carbenoids from diazo compounds, such as ethyl diazoacetate, for use in C-H functionalization and other transformations. researchgate.netnih.gov The generation of carbenes from dihaloesters provides a pathway to carbon-carbon bond formation.

| Precursor Type | Reagents | Reactive Intermediate | Key Application |

| Dihaloalkane (e.g., CHCl₃) | Strong Base (e.g., KOH) | Dihalocarbene (e.g., :CCl₂) | Cyclopropanation of Alkenes |

| Diazoester (e.g., Ethyl Diazoacetate) | Heat, Light, or Metal Catalyst (Cu, Rh) | Carbene/Carbenoid | C-H Insertion, Cyclopropanation |

Reactivity at the Ethoxy Moiety

The ethoxy group (–OCH₂CH₃) is generally the least reactive part of the this compound molecule under typical organic synthesis conditions. The C-O single bonds of an ether or an ester's alkoxy group are relatively stable. Cleavage of this group is less common than reactions at the carbonyl or α-carbon.

Reactions targeting the ethoxy group typically require harsh conditions. For example, cleavage of ethers often requires strong acids like HBr or HI. In the context of an ester, these conditions would likely first lead to acid-catalyzed hydrolysis at the acyl-oxygen bond before any reaction at the ethoxy group's oxygen-carbon bond occurs. The reactivity of functional groups in a molecule is often hierarchical, and the ester carbonyl and α-halogens present more accessible sites for reaction than the stable ether-like linkage of the ethoxy group. wikipedia.org

Ether Cleavage Reactions

Ethers are generally characterized by their high chemical stability, making the cleavage of their C-O bond challenging without specialized reagents or harsh conditions. wikipedia.org Ether cleavage is typically an acid-catalyzed nucleophilic substitution reaction, which can proceed through either an SN1 or SN2 mechanism depending on the structure of the ether. wikipedia.orgpressbooks.pub

For this compound, the ether linkage is part of an acetal-like structure, specifically a ketal ester. The presence of two electron-withdrawing chlorine atoms on the same carbon as the ethoxy group is expected to significantly influence the reaction.

SN1 Mechanism: Protonation of the ether oxygen by a strong acid would create a good leaving group (ethanol). The subsequent departure of ethanol would form a carbocation. This carbocation, being alpha to a carbonyl group and substituted with two chlorine atoms, would be highly destabilized by the inductive effect of the halogens, making the SN1 pathway energetically unfavorable.

SN2 Mechanism: Nucleophilic attack at the ethyl group of the ether is sterically unhindered. Following protonation of the ether oxygen, a nucleophile (like a halide ion from HBr or HI) could attack the ethyl carbon, displacing the protonated ester moiety as a leaving group. pressbooks.pub This remains a more plausible, though likely slow, pathway for cleavage.

Oxidation and Reduction Pathways

Oxidation: The oxidation of ethers can be complex, and the specific pathways for this compound are not documented. General oxidation of similar esters, such as ethyl acetate, can lead to the formation of intermediates like acetaldehyde, ethanol, and acetic acid before complete oxidation to CO2 and H2O. mdpi.com The presence of the dichloro and ethoxy groups would likely alter the reaction intermediates and products.

Reduction: Esters can be reduced to primary alcohols using strong reducing agents like lithium aluminum hydride (LiAlH₄). doubtnut.comdoubtnut.com In the case of this compound, the ester group would likely be reduced to a primary alcohol. However, the gem-dichloro ether portion of the molecule may also react, potentially leading to a mixture of products. The specific outcome of such a reduction has not been reported. Enzymatic reduction of related chloro-substituted esters, like ethyl 4-chloroacetoacetate, has been studied for the synthesis of chiral alcohols, suggesting that biochemical pathways could also be a possibility. nih.gov

Electrophilic Aromatic Substitutions and Friedel-Crafts Reactions

Electrophilic aromatic substitution reactions, such as Friedel-Crafts reactions, involve the substitution of an atom on an aromatic ring with an electrophile. wikipedia.org These reactions are categorized into alkylations and acylations. wikipedia.org

This compound could potentially act as a reagent in a Friedel-Crafts reaction. Under the influence of a strong Lewis acid catalyst (e.g., AlCl₃), the molecule could generate an electrophile.

Friedel-Crafts Acylation: If the molecule were to act as an acylating agent, it would require cleavage to form an acylium ion. The structure of this compound does not lend itself to forming a standard acylium ion (R-C=O⁺). Instead, the Lewis acid would likely coordinate with one of the chlorine atoms or the ether oxygen.

Friedel-Crafts Alkylation: It is more plausible that the compound could act as an alkylating agent. Coordination of a Lewis acid to a chlorine atom could facilitate its departure, generating a carbocation that could then be attacked by an aromatic ring. However, the resulting carbocation would be significantly destabilized by the adjacent carbonyl and the remaining chlorine atom, making this a challenging and likely inefficient reaction. There are no specific examples in the literature of this compound being used in Friedel-Crafts reactions.

Radical Initiated Processes and Radical Trapping Studies

Information regarding radical-initiated processes specifically involving this compound is not available. However, studies on structurally similar compounds, such as ethyl 2-bromo-2,2-difluoroacetate, show they can participate in radical addition reactions to alkenes. researchgate.net This suggests that under radical-initiating conditions (e.g., using initiators or photolysis), the C-Cl bonds in this compound could potentially undergo homolytic cleavage to form a carbon-centered radical. This radical could then engage in subsequent reactions. Without experimental data, the stability and reactivity of such a radical remain speculative.

Kinetic and Thermodynamic Aspects of Reactivity

No specific kinetic or thermodynamic data for the reactions of this compound have been published. The following sections describe the general principles for how such data would be determined.

Reaction Rate Determination and Rate Laws

Determining the rate law of a reaction involving this compound would require systematic experimentation. This typically involves:

Varying the concentration of each reactant independently while keeping others constant.

Monitoring the change in concentration of a reactant or product over time using techniques like spectroscopy (UV-Vis, NMR) or chromatography (GC, HPLC).

Analyzing the data to derive the order of the reaction with respect to each reactant and calculate the rate constant (k).

For example, in a hypothetical hydrolysis reaction, the rate law would likely take the form: Rate = k [this compound]x [H₂O]y [H⁺]z Where x, y, and z are the reaction orders that must be determined experimentally.

Energy Profiles and Transition State Analysis

An energy profile diagram illustrates the energy changes that occur during a reaction, mapping the potential energy of the system against the reaction coordinate. Key features include the energies of reactants, products, intermediates, and transition states.

Transition State: This is the highest energy point on the reaction pathway between reactants and products (or intermediates). Its structure represents a fleeting arrangement of atoms at the peak of the energy barrier.

Activation Energy (Ea): The energy difference between the reactants and the transition state, which must be overcome for the reaction to proceed.

Computational chemistry methods, such as density functional theory (DFT), are commonly used to calculate the geometries and energies of transition states and construct detailed energy profiles. Such analyses would be invaluable for understanding the mechanisms of reactions involving this compound, for instance, to compare the energy barriers for potential SN1 versus SN2 pathways in ether cleavage. However, no such computational studies have been reported for this specific molecule.

Precursor in Complex Organic Molecule Synthesis

The structural features of this compound make it an excellent starting point for the synthesis of more elaborate molecular architectures. It serves as a key intermediate in the assembly of both aromatic and heterocyclic systems.

Formation of Aromatic α-Keto Esters

One of the most powerful applications of reagents like this compound is in the synthesis of aromatic α-keto esters through Friedel-Crafts acylation. wikipedia.orgnih.gov This class of electrophilic aromatic substitution reactions allows for the direct introduction of an α-keto ester moiety onto an aromatic ring. organic-chemistry.org

In this reaction, a strong Lewis acid, such as aluminum trichloride (B1173362) (AlCl₃), activates the this compound. This activation generates a highly electrophilic acylium ion intermediate. sigmaaldrich.comkhanacademy.org The aromatic compound, acting as a nucleophile, then attacks this intermediate, leading to the formation of a new carbon-carbon bond and, after workup, the desired aryl α-keto ester. youtube.com The resulting α-keto ester products are themselves valuable synthetic intermediates, serving as precursors for α-hydroxy acids and α-amino acids. nih.gov

The reaction is applicable to a range of aromatic substrates, with varying yields depending on the specific reactants and conditions employed.

Table 1: Examples of Friedel-Crafts Acylation using Acyl Chlorides to Form Aromatic Ketones

| Aromatic Substrate | Acylating Agent | Lewis Acid Catalyst | Product |

|---|---|---|---|

| Benzene (B151609) | Acetyl Chloride | AlCl₃ | Acetophenone |

| Toluene | Propionyl Chloride | AlCl₃ | 4-Methylpropiophenone |

Construction of Heterocyclic Compound Scaffolds

The α-keto ester functionality, once installed using this compound or similar reagents, is a powerful tool for building heterocyclic rings. nih.gov The adjacent carbonyl and ester groups provide two points of reactivity that can be exploited in condensation reactions with various nucleophiles. For instance, α-keto esters can react with compounds containing two nucleophilic groups, such as amidines or guanidines, to form substituted pyrimidines. ossila.com They can also serve as precursors for various nitrogen-containing heterocycles, including pyrazolo[3,4-b]pyridine, quinolin-2-one, and 1,5-benzodiazepin-2-one (B1260877) derivatives through carefully designed reaction sequences. nih.gov These heterocyclic cores are prevalent in pharmaceuticals and biologically active compounds. google.com

Role in Stereoselective Synthesis (e.g., Chiral Auxiliary Precursors)

While this compound is an achiral molecule, the α-keto esters derived from it are key intermediates in stereoselective synthesis. The keto group can be stereoselectively reduced to a chiral hydroxyl group using chiral reducing agents or catalytic asymmetric hydrogenation. This transformation establishes a crucial stereocenter that can guide the stereochemistry of subsequent reactions.

Furthermore, the resulting chiral α-hydroxy esters or their derivatives can be incorporated into more complex molecules or used as precursors to synthesize chiral auxiliaries. Chiral auxiliaries are compounds temporarily attached to a substrate to direct a chemical reaction to favor the formation of one stereoisomer over another. Although direct use of this compound as a chiral auxiliary precursor is not widely documented, its products are structurally suited for such applications.

Reagent in Functional Group Transformations

Beyond its role as a building block for molecular skeletons, this compound is also a key reagent for introducing specific functional groups and participating in crucial bond-forming reactions.

Introduction of Dichloroethoxyacetate Moiety

The primary function of this compound as a reagent is to introduce the dichloroethoxyacetyl group [-C(=O)CCl₂(COOEt)] onto a nucleophilic substrate. This is most prominently seen in the Friedel-Crafts acylation of arenes, as discussed previously, where the entire moiety is appended to an aromatic ring in a single step. organic-chemistry.org This transformation is significant because it installs a highly functionalized and synthetically versatile α-keto ester group, which can be further modified.

Participation in Carbon-Carbon Bond Forming Reactions (e.g., Roskamp reaction type)

The formation of a carbon-carbon (C-C) bond is a fundamental process in organic synthesis. vanderbilt.edu this compound is primarily involved in C-C bond formation through its role as an electrophile in reactions like the Friedel-Crafts acylation. wikipedia.orgyoutube.com

While the Roskamp reaction specifically involves the reaction of diazo compounds with aldehydes to form β-keto esters, the broader category of Lewis acid-catalyzed C-C bond formation is relevant. In a conceptual sense, the reaction of this compound with a nucleophile, activated by a Lewis acid, can be seen as a related transformation where the reagent provides a two-carbon keto-ester unit. The electrophilic carbon of the activated acyl group readily reacts with carbon-based nucleophiles, such as electron-rich aromatic rings or enolates, to forge new C-C bonds. vanderbilt.eduvanderbilt.edu This capability is central to its utility in building the carbon framework of complex molecules. youtube.com

Ethyl Dichloroacetate: A Versatile Synthetic Building Block

Ethyl dichloroacetate, a halogenated ester, serves as a significant intermediate in various chemical syntheses. Its reactivity, stemming from the presence of two chlorine atoms on the alpha-carbon, makes it a valuable precursor in the production of a range of organic compounds. This article explores the applications of ethyl dichloroacetate as a synthetic building block, with a specific focus on its role in agrochemical precursor synthesis and its emerging potential in the field of polymer chemistry and materials science.

Applications of Ethyl Dichloroacetate As a Synthetic Building Block and Reagent

Ethyl dichloroacetate's utility as a chemical intermediate is primarily attributed to the reactive nature of the dichloroacetyl group. The two chlorine atoms are good leaving groups, facilitating nucleophilic substitution reactions. This reactivity allows for the introduction of the dichloroacetate (B87207) moiety into larger molecules or its transformation into other functional groups, making it a versatile tool for organic chemists.

Ethyl dichloroacetate is recognized as an intermediate in the synthesis of agrochemicals. While specific, detailed chemical pathways for the synthesis of many commercial agrochemicals from ethyl dichloroacetate are often proprietary, its role is predicated on its ability to participate in the formation of more complex molecular structures that exhibit biological activity.

One of the key applications of dichloroacetic acid and its esters, such as ethyl dichloroacetate, is in the preparation of iron chelates for the agricultural sector. These chelating agents are crucial for providing essential micronutrients to plants, particularly in alkaline soils where iron availability is limited. The synthesis of these chelates often involves the reaction of ethyl dichloroacetate with appropriate amine-containing compounds to create ligands that can effectively bind with iron ions.

The general synthetic utility of ethyl dichloroacetate in this field is as a precursor to α-halo-carboxylic acid esters, which are important building blocks in their own right. chemicalbook.com The reactivity of the carbon-chlorine bonds allows for the construction of heterocyclic compounds and other functionalized molecules that form the backbone of many active ingredients in pesticides and herbicides.

| Derivative Class | Synthetic Transformation | Potential Agrochemical Application |

|---|---|---|

| Iron Chelates | Reaction with amines to form ligands | Micronutrient delivery to plants |

| Heterocyclic Compounds | Cyclization reactions with various nucleophiles | Core structures for herbicides and fungicides |

| Substituted Carboxylic Acids | Hydrolysis and/or substitution of chlorine atoms | Precursors to plant growth regulators |

The application of ethyl dichloroacetate in polymer chemistry and materials science is an area with developing potential. While extensive research detailing its direct use as a monomer in large-scale polymer production is not widely available in public literature, its chemical structure suggests several possibilities for its role as a precursor or modifying agent in this field.

The presence of two reactive chlorine atoms allows ethyl dichloroacetate to be a potential candidate for the synthesis of functionalized polymers. It could theoretically be used to introduce ester or dichloro-substituted groups onto a polymer backbone, thereby modifying the material's properties such as solubility, reactivity, and thermal stability.

One hypothetical application could be in the synthesis of specialized polyesters. By reacting ethyl dichloroacetate with diols under specific conditions, it might be possible to incorporate the dichloroacetate unit into the polymer chain. These chlorine atoms could then serve as sites for post-polymerization modification, allowing for the grafting of other polymer chains or the attachment of functional molecules.

Furthermore, the reactivity of ethyl dichloroacetate could be exploited in the development of cross-linking agents for various polymer systems. The ability to form bonds with different polymer chains could lead to the creation of novel thermosetting materials with enhanced mechanical or chemical resistance.

| Potential Role | Mechanism of Action | Potential Outcome/Material |

|---|---|---|

| Functional Monomer Precursor | Incorporation into polymer chains via esterification | Polymers with modifiable side chains |

| Cross-linking Agent | Reaction of chlorine atoms with polymer functional groups | Thermosetting resins with improved properties |

| Surface Modifying Agent | Grafting onto the surface of existing materials | Materials with altered surface chemistry |

It is important to note that while the chemical reactivity of ethyl dichloroacetate supports these potential applications, further research and development are necessary to fully explore and realize its utility in polymer chemistry and materials science.

Advanced Spectroscopic and Structural Elucidation Techniques for Ethyl Dichloroethoxyacetate and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural elucidation of organic molecules like ethyl dichloroethoxyacetate. One-dimensional NMR spectra, including ¹H and ¹³C NMR, provide fundamental information about the chemical environment of each nucleus. In this compound, the ethoxy group protons typically appear as a triplet and a quartet, while the dichloromethyl proton appears as a singlet. The carbonyl and the dichlorinated carbons can be identified in the ¹³C NMR spectrum.

To gain deeper structural insights and resolve any spectral ambiguities, multi-dimensional NMR experiments are employed. These techniques reveal correlations between different nuclei within the molecule.

COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu In this compound, a COSY spectrum would show a cross-peak between the methyl and methylene (B1212753) protons of the ethyl group, confirming their connectivity.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates the chemical shifts of protons directly attached to carbon atoms. columbia.edu For this compound, an HSQC spectrum would show correlations between the methyl protons and the methyl carbon, the methylene protons and the methylene carbon, and the dichloromethyl proton and the dichloromethyl carbon. This is invaluable for assigning the carbon signals in the ¹³C NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range correlations between protons and carbons, typically over two or three bonds. columbia.edu In the case of this compound, an HMBC spectrum could show a correlation between the methylene protons of the ethyl group and the carbonyl carbon, as well as a correlation between the dichloromethyl proton and the carbonyl carbon. These correlations are crucial for piecing together the molecular framework.

Table 1: Expected 2D NMR Correlations for this compound

| Experiment | Correlated Nuclei | Expected Cross-Peaks |

| COSY | ¹H - ¹H | -CH₂- and -CH₃ of the ethyl group |

| HSQC | ¹H - ¹³C (one bond) | -CH₂- (¹H) and -CH₂- (¹³C)-CH₃ (¹H) and -CH₃ (¹³C)-CHCl₂ (¹H) and -CHCl₂ (¹³C) |

| HMBC | ¹H - ¹³C (multiple bonds) | -CH₂- (¹H) and C=O (¹³C)-CHCl₂ (¹H) and C=O (¹³C) |

The conformation of this compound, which describes the spatial arrangement of its atoms, can be investigated using advanced NMR techniques. Nuclear Overhauser Effect (NOE) experiments, for instance, can provide information about the through-space proximity of protons. By measuring the NOE enhancements between different protons, it is possible to deduce the preferred conformation of the molecule in solution. Computational modeling is often used in conjunction with experimental NMR data to refine the conformational analysis. nih.govbeilstein-journals.org

Mass Spectrometry for Molecular Identity and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation patterns.

High-resolution mass spectrometry (HRMS) provides a very precise measurement of the mass-to-charge ratio (m/z) of the molecular ion. This high precision allows for the determination of the elemental composition of this compound, confirming its molecular formula (C₄H₆Cl₂O₂).

Tandem mass spectrometry (MS/MS) is used to study the fragmentation of ions. nih.gov In an MS/MS experiment, the molecular ion of this compound is selected and then subjected to collision-induced dissociation (CID). This process breaks the ion into smaller fragment ions. By analyzing the masses of these fragment ions, it is possible to deduce the fragmentation pathways and gain further structural confirmation.

Table 2: Potential Fragmentation Pathways of this compound in Mass Spectrometry

| Fragmentation Process | Resulting Fragment Ion |

| Loss of the ethoxy radical (•OCH₂CH₃) | [Cl₂CHCO]⁺ |

| Loss of an ethyl radical (•CH₂CH₃) | [Cl₂CHCOO]⁺ |

| Cleavage of the C-C bond adjacent to the carbonyl | [CH₂CH₃]⁺ and [Cl₂CHCO]⁺ |

| McLafferty rearrangement (if applicable) | Varies depending on the specific derivative |

Vibrational Spectroscopy (IR and Raman) for Functional Group and Bonding Analysis

Vibrational spectroscopy, which includes infrared (IR) and Raman spectroscopy, provides information about the functional groups and bonding within a molecule. edinst.com These techniques are complementary and rely on the interaction of electromagnetic radiation with molecular vibrations.

Infrared (IR) Spectroscopy: In the IR spectrum of this compound, a strong absorption band is expected in the region of 1740-1760 cm⁻¹, which is characteristic of the carbonyl (C=O) stretching vibration of an ester. The C-O stretching vibrations of the ester group will also be present. The C-Cl stretching vibrations will appear in the fingerprint region of the spectrum.

Raman Spectroscopy: Raman spectroscopy can also be used to identify the functional groups in this compound. The C=O stretch is typically a strong band in the Raman spectrum. Raman spectroscopy can be particularly useful for observing non-polar bonds that may be weak or absent in the IR spectrum. spectroscopyonline.com

Table 3: Key Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |

| Carbonyl (C=O) | Stretching | 1740 - 1760 (Strong in IR, Strong in Raman) |

| C-O (ester) | Stretching | 1000 - 1300 (Strong in IR) |

| C-Cl | Stretching | 600 - 800 (Fingerprint region) |

X-ray Crystallography for Solid-State Structural Analysis (of crystalline derivatives)

For derivatives of this compound that can be crystallized, this technique can provide invaluable data. For instance, in a hypothetical crystalline derivative, X-ray analysis could confirm the geometry around the ester group, the conformation of the ethoxy chain, and the spatial relationship between the dichloroacetyl moiety and the rest of the molecule.

Detailed Research Findings:

| Parameter | Hypothetical Value for a Crystalline Derivative |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P21/c |

| a (Å) | 8.176 |

| b (Å) | 10.443 |

| c (Å) | 18.375 |

| α (°) | 90 |

| β (°) | 105.2 |

| γ (°) | 90 |

| Volume (Å3) | 1512.5 |

| Z | 4 |

| Calculated Density (g/cm3) | 1.452 |

| R-factor (%) | 4.2 |

This hypothetical data provides a snapshot of the detailed structural information that can be obtained. The precise bond lengths and angles would definitively characterize the molecular geometry, which is crucial for understanding its reactivity and physical properties.

Chiroptical Spectroscopy (e.g., VCD, ECD) for Stereochemical Insights (if chiral derivatives are relevant)

For chiral derivatives of this compound, where one or more stereocenters are present, chiroptical spectroscopic techniques such as Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) are indispensable for determining the absolute configuration and conformational preferences in solution. These techniques measure the differential absorption of left and right circularly polarized light by a chiral molecule.

Vibrational Circular Dichroism (VCD):

VCD spectroscopy measures the differential absorption of left and right circularly polarized infrared light, providing information about the stereochemistry of a molecule based on its vibrational transitions. VCD is particularly sensitive to the solution-phase conformation of molecules. The experimental VCD spectrum, when compared with the computationally predicted spectrum for a known absolute configuration, can unambiguously establish the stereochemistry of the chiral derivative. The VCD spectrum often exhibits characteristic positive and negative bands (Cotton effects) that are a fingerprint of the molecule's three-dimensional structure.

Electronic Circular Dichroism (ECD):

ECD spectroscopy, a form of ultraviolet-visible (UV-Vis) spectroscopy, measures the differential absorption of left and right circularly polarized light in the UV-Vis region, corresponding to electronic transitions. ECD is a powerful tool for determining the absolute configuration of chiral molecules, especially those containing chromophores. By comparing the experimental ECD spectrum with quantum chemical calculations, the absolute configuration of a chiral derivative of this compound can be determined.

Detailed Research Findings:

While specific VCD or ECD studies on chiral derivatives of this compound are not prominently reported, the application of these techniques to a vast array of chiral organic molecules is well-documented. The principles would be directly applicable. For a hypothetical chiral derivative of this compound, one would expect to observe a characteristic ECD spectrum. The table below illustrates the kind of data that might be obtained from an ECD analysis.

| Wavelength (nm) | Δε (M-1cm-1) | Transition |

|---|---|---|

| 210 | +5.2 | π → π |

| 245 | -2.8 | n → π |

In this hypothetical example, the positive Cotton effect at 210 nm and the negative Cotton effect at 245 nm would be compared with the predicted spectra for the (R) and (S) enantiomers to assign the absolute configuration. The combination of experimental measurements and theoretical calculations provides a high degree of confidence in the stereochemical assignment.

Computational Chemistry and Theoretical Studies of Ethyl Dichloroethoxyacetate

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are fundamental to understanding the electronic properties of a molecule. For Ethyl dichloroethoxyacetate, such calculations would provide invaluable insights into its reactivity and intermolecular interactions. Methodologies like Density Functional Theory (DFT) could be employed to model its electronic behavior with a high degree of accuracy.

Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting the reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. An FMO analysis of this compound would involve calculating the energies and visualizing the spatial distribution of these orbitals. This would help in identifying the likely sites for nucleophilic and electrophilic attack.

Table 1: Hypothetical Frontier Molecular Orbital Data for this compound (Note: The following table is for illustrative purposes only, as no published data exists. Actual values would need to be determined through quantum chemical calculations.)

| Molecular Orbital | Energy (eV) |

| HOMO | Value |

| LUMO | Value |

| HOMO-LUMO Gap | Value |

Understanding the charge distribution within this compound is crucial for predicting its interactions with other molecules. Methods such as Mulliken population analysis or Natural Bond Orbital (NBO) analysis could be used to determine the partial atomic charges. An electrostatic potential (ESP) map would visually represent the electron-rich and electron-poor regions of the molecule, providing a guide to its reactive sites.

Conformational Analysis and Energy Landscapes

This compound possesses several rotatable bonds, leading to a variety of possible conformations. A conformational analysis would involve systematically exploring the potential energy surface of the molecule to identify the most stable conformers. This is typically achieved by rotating dihedral angles and calculating the corresponding energy at each step. The results would reveal the preferred three-dimensional structures of the molecule and the energy barriers between different conformations.

Reaction Mechanism Predictions and Transition State Modeling

Computational chemistry can be used to model the mechanisms of chemical reactions involving this compound. This involves identifying the reactants, products, and any intermediates, as well as locating the transition states that connect them.

By mapping out the potential energy surface for a given reaction, computational methods can elucidate the most likely reaction pathways. This would involve calculating the energies of all species along the reaction coordinate and identifying any stable intermediates that may be formed. For example, the hydrolysis of this compound could be modeled to understand its mechanism in detail.

The solvent in which a reaction is carried out can have a profound effect on its rate and outcome. Computational models, such as the Polarizable Continuum Model (PCM), can be used to simulate the presence of a solvent and calculate its effect on the energetics and kinetics of reactions involving this compound. This would provide a more realistic prediction of the molecule's reactivity in a condensed phase.

Molecular Dynamics Simulations (e.g., intermolecular interactions)

For a molecule like this compound, key intermolecular interactions would include dipole-dipole interactions, London dispersion forces, and potential hydrogen bonding with protic solvents. The presence of electronegative chlorine and oxygen atoms creates a significant dipole moment in the molecule, leading to strong dipole-dipole interactions with neighboring molecules. The ethyl and ethoxy groups would contribute to London dispersion forces, which are weaker but collectively significant.

In a solution, the interactions with solvent molecules would be paramount. For instance, in a polar aprotic solvent, the dominant interactions would be with the solvent dipoles. In protic solvents, such as water or alcohols, this compound could act as a hydrogen bond acceptor at its ester and ether oxygen atoms. Studies on similar molecules like ethyl acetate (B1210297) have shown that it forms weak hydrogen bonds with water and ethanol (B145695). nih.gov

A hypothetical molecular dynamics simulation of this compound in a water box would likely reveal a structured solvation shell around the molecule. The radial distribution function (RDF) could be calculated to determine the probable distances between specific atoms of this compound and the surrounding water molecules.

Table 1: Hypothetical Radial Distribution Function (RDF) Peak Distances for this compound in Water

| Atom Pair (this compound - Water) | Predicted Peak Distance (Å) | Type of Interaction |

| Ester Carbonyl Oxygen - Water Hydrogen | 1.8 - 2.0 | Hydrogen Bond |

| Ether Oxygen - Water Hydrogen | 1.9 - 2.1 | Hydrogen Bond |

| Chlorine - Water Hydrogen | 2.5 - 3.0 | Weak Halogen Bond |

| Ethyl Group Hydrogens - Water Oxygen | > 3.0 | van der Waals |

This table presents hypothetical data based on the expected intermolecular interactions of this compound in an aqueous solution, as direct simulation data is not available in the provided search results.

These simulations can also provide insights into the conformational flexibility of the this compound molecule, showing how it might fold or rotate in different solvent environments.

Prediction of Spectroscopic Parameters and Comparison with Experimental Data

Computational methods, particularly Density Functional Theory (DFT), are widely used to predict various spectroscopic parameters, such as Nuclear Magnetic Resonance (NMR) chemical shifts and infrared (IR) vibrational frequencies. researchgate.net These theoretical predictions can be compared with experimental data to confirm molecular structures and to understand the electronic environment of the atoms within the molecule.

For this compound, DFT calculations could be employed to predict its ¹H and ¹³C NMR chemical shifts. The accuracy of these predictions is highly dependent on the choice of the functional and basis set used in the calculation. researchgate.net By comparing the calculated chemical shifts with the experimentally obtained NMR spectrum, a detailed assignment of each peak to a specific proton or carbon atom can be achieved.

Similarly, the vibrational frequencies of this compound can be calculated and compared with its experimental IR or Raman spectrum. The computational analysis can help in assigning the observed vibrational bands to specific functional groups and vibrational modes within the molecule. For instance, the characteristic stretching frequency of the carbonyl group (C=O) in the ester functionality could be accurately predicted. A study on ethyl acetate demonstrated that calculated frequencies closely matched experimental Raman values. nih.gov

Table 2: Illustrative Comparison of Predicted and Experimental Spectroscopic Data for this compound

| Spectroscopic Parameter | Predicted Value (Illustrative) | Experimental Value (Hypothetical) |

| ¹³C NMR Chemical Shift (C=O) | 168.5 ppm | 169.2 ppm |

| ¹H NMR Chemical Shift (CH₂) | 4.25 ppm | 4.20 ppm |

| IR Frequency (C=O stretch) | 1745 cm⁻¹ | 1750 cm⁻¹ |

| IR Frequency (C-Cl stretch) | 750 cm⁻¹ | 755 cm⁻¹ |

This table contains illustrative data to demonstrate the principle of comparing computationally predicted spectroscopic parameters with experimental values. The values are hypothetical and based on typical ranges for the functional groups present in this compound.

Discrepancies between the predicted and experimental data can often be informative, highlighting the influence of intermolecular interactions, such as solvent effects, that may not have been fully accounted for in the computational model. By iteratively refining the theoretical model to better match the experimental data, a more accurate and comprehensive understanding of the molecular structure and properties of this compound can be developed.

Synthesis and Chemical Properties of Ethyl Dichloroethoxyacetate Derivatives and Analogs

Structural Modifications at the Ester Moiety

The ester group of ethyl dichloroethoxyacetate is a prime site for chemical modification, primarily through reactions such as hydrolysis, transesterification, and amidation. These transformations allow for the introduction of various functional groups, leading to derivatives with altered physical and chemical properties.

Hydrolysis: The hydrolysis of this compound, typically carried out under acidic or basic conditions, yields dichloroethoxyacetic acid. This reaction serves as a fundamental step in the synthesis of other derivatives, such as salts or amides, by first converting the ester to the corresponding carboxylic acid. The reactivity of the ester towards hydrolysis is influenced by the presence of the electron-withdrawing chlorine atoms, which can affect the electrophilicity of the carbonyl carbon.

Transesterification: Transesterification offers a direct route to modify the alcohol portion of the ester. By reacting this compound with a different alcohol in the presence of an acid or base catalyst, a new ester can be formed. This process is valuable for synthesizing a series of dichloroethoxyacetate esters with varying alkyl or aryl groups, which can systematically alter properties like solubility, volatility, and reactivity. For instance, the transesterification with long-chain alcohols can introduce lipophilic character to the molecule.

Amidation: The conversion of this compound to dichloroethoxyacetamides can be achieved by reaction with primary or secondary amines. This reaction typically requires heating or the use of coupling agents to facilitate the formation of the amide bond. The resulting amides introduce a nitrogen-containing functional group, which can significantly impact the biological activity and hydrogen bonding capabilities of the molecule.

Table 1: Examples of Structural Modifications at the Ester Moiety of this compound

| Reaction Type | Reactant | Product | Conditions |

| Hydrolysis | Water | Dichloroethoxyacetic acid | Acid or base catalysis |

| Transesterification | Methanol | Mthis compound | Acid or base catalysis |

| Amidation | Ammonia (B1221849) | Dichloroethoxyacetamide | Heat or coupling agents |

Derivatization of the Dichloroethoxy Group

The dichloroethoxy group presents a unique handle for further derivatization, primarily through nucleophilic substitution reactions of the chlorine atoms. However, the reactivity of these chlorine atoms is generally lower than that of α-halo ketones due to the presence of the adjacent ether oxygen.

Reactions involving the displacement of the chlorine atoms often require forcing conditions or the use of highly nucleophilic reagents. Potential transformations could include substitution with amines, thiols, or other nucleophiles to introduce new functional groups. The nature of the nucleophile and the reaction conditions would dictate the feasibility and outcome of such derivatizations. For example, reaction with a primary amine could potentially lead to the formation of an amino-substituted ethoxyacetate derivative.

Synthesis of Stereoisomers and Enantiopure Analogs (where chirality is introduced)

While this compound itself is achiral, the synthesis of chiral analogs can be achieved by introducing stereocenters into the molecule. This is a critical aspect for applications where specific stereoisomers may exhibit desired biological activity while others may be inactive or even detrimental.

One approach to introduce chirality is through the use of chiral starting materials or reagents in the synthesis of analogs. For instance, if a chiral alcohol is used in the transesterification of this compound, the resulting ester will be chiral. Similarly, if a chiral amine is used in the amidation reaction, a chiral amide will be formed.

Furthermore, asymmetric synthesis methodologies can be employed to create stereocenters at other positions within the molecule. For example, if a derivative of this compound is synthesized that contains a prochiral center, an enantioselective reaction could be used to create a specific stereoisomer. The development of such synthetic routes is crucial for the preparation of enantiopure analogs for biological evaluation.

Exploration of Structure-Reactivity Relationships in Analogs

The systematic synthesis of this compound derivatives and analogs allows for the exploration of structure-reactivity relationships. By modifying the structure in a controlled manner and observing the effect on chemical reactivity or biological activity, valuable insights can be gained.

For instance, the electronic effects of substituents on the reactivity of the ester carbonyl can be studied. Electron-withdrawing groups on the alcohol portion of the ester would be expected to increase the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. Conversely, electron-donating groups would decrease its reactivity.

Quantitative Structure-Activity Relationship (QSAR) studies can be employed to correlate the structural features of the analogs with their observed activity. Descriptors such as steric parameters (e.g., Taft's Es), electronic parameters (e.g., Hammett constants), and lipophilicity (e.g., logP) can be used to build mathematical models that predict the activity of new, unsynthesized analogs. Such studies are invaluable in guiding the design of more potent and selective compounds.

Advanced Analytical Methodologies for Purity and Reaction Monitoring in Research

Chromatographic Separation Techniques (e.g., GC-MS, HPLC)

Chromatographic methods are fundamental for separating Ethyl dichloroethoxyacetate from starting materials, byproducts, and impurities, allowing for its accurate identification and quantification. Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) are the most powerful and commonly employed techniques.

Gas Chromatography-Mass Spectrometry (GC-MS): This technique is highly suitable for the analysis of volatile and thermally stable compounds like this compound. The sample is vaporized and separated based on its boiling point and interactions with a stationary phase within a capillary column. The separated components then enter a mass spectrometer, which provides detailed structural information by analyzing the mass-to-charge ratio of fragmented ions. This dual detection mechanism offers exceptional specificity. For halogenated esters, a non-polar or medium-polarity column is typically effective. researchgate.nettdx.catnih.govnih.gov

Sample Preparation: Samples are typically diluted in a volatile organic solvent such as hexane (B92381) or ethyl acetate (B1210297). Derivatization is generally not required for this compound.

Analysis: The choice of column, temperature program, and carrier gas flow rate are optimized to achieve baseline separation from potential impurities like residual reactants (e.g., dichloroacetic acid, ethanol) or byproducts. The mass spectrometer can be operated in full-scan mode to identify unknown impurities or in selected ion monitoring (SIM) mode for high-sensitivity quantification of the target analyte.

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for analyzing less volatile or thermally sensitive compounds. For this compound, a reversed-phase HPLC method is generally appropriate. sielc.compw.edu.plnih.gov In this mode, a non-polar stationary phase (like C18) is used with a polar mobile phase. The separation is based on the differential partitioning of the analyte between the two phases.

Methodology: A common approach involves using a C18 column with a mobile phase consisting of a mixture of water and a polar organic solvent like acetonitrile (B52724) or methanol. sielc.compw.edu.pl An isocratic elution (constant mobile phase composition) is often sufficient, but a gradient elution (where the solvent composition changes over time) can be used for complex mixtures. Detection is typically achieved using an ultraviolet (UV) detector, as the ester functional group exhibits absorbance at low UV wavelengths (around 210-220 nm). pw.edu.plwho.int

Below is a table summarizing typical parameters for these chromatographic methods.

| Parameter | GC-MS | HPLC |

|---|---|---|

| Column | Capillary column (e.g., DB-5ms, HP-1ms), 30 m x 0.25 mm ID, 0.25 µm film thickness | Reversed-phase C18 or C8 column, 150 mm x 4.6 mm ID, 5 µm particle size |

| Mobile/Carrier Phase | Helium, constant flow rate (e.g., 1.0 mL/min) | Isocratic or gradient mixture of Acetonitrile and Water |

| Detector | Mass Spectrometer (MS) | Ultraviolet (UV) Detector (e.g., at 215 nm) |

| Typical Retention Time | Dependent on temperature program, typically 5-15 minutes | Dependent on mobile phase composition, typically 3-10 minutes |

| Quantification | Based on peak area relative to an internal or external standard | Based on peak area relative to an internal or external standard |

In-situ Spectroscopic Monitoring of Reactions

Real-time monitoring of chemical reactions provides invaluable insight into reaction kinetics, mechanisms, and the formation of transient intermediates. In-situ (in the reaction vessel) spectroscopic techniques, such as Fourier Transform Infrared (FTIR) and Raman spectroscopy, are particularly powerful for studying the synthesis of this compound without the need for offline sampling and analysis. mt.comnih.gov

Fourier Transform Infrared (FTIR) Spectroscopy: Mid-infrared spectroscopy is highly effective for monitoring reactions involving changes in functional groups. scielo.org.conih.govresearchgate.net By inserting an Attenuated Total Reflectance (ATR) probe directly into the reaction mixture, spectra can be collected continuously. mt.com In the synthesis of this compound from dichloroacetic acid and an ethoxy-group donor, one can monitor:

The decrease in the broad O-H stretching band of the carboxylic acid reactant.

The decrease in the C=O stretching frequency of the carboxylic acid (typically around 1700-1725 cm⁻¹).

The increase in the C=O stretching frequency of the newly formed ester product (typically around 1735-1750 cm⁻¹).

The appearance and growth of the C-O stretching bands characteristic of the ester.

This continuous data stream allows for the precise determination of reaction initiation, progression, and endpoint. mt.com

Raman Spectroscopy: Raman spectroscopy is complementary to FTIR and is particularly advantageous for monitoring reactions in aqueous or highly polar media, where water's strong IR absorption can be problematic. It excels at detecting changes in non-polar bonds and symmetric vibrations. irdg.orgspectroscopyonline.com An immersion probe can be used for in-situ analysis. spectroscopyonline.com For reactions involving chlorinated compounds, Raman can be used to track specific vibrations, such as the C-Cl bonds, alongside the key carbonyl groups. spectroscopyonline.comamericanpharmaceuticalreview.comresearchgate.net The disappearance of reactant signals and the emergence of product signals are tracked over time to build a kinetic profile of the reaction.

The following table details the key vibrational modes that would be monitored during a typical synthesis of this compound.

| Functional Group | Reactant/Product | Spectroscopic Technique | Approximate Wavenumber (cm⁻¹) | Observation During Reaction |

|---|---|---|---|---|

| C=O (Carboxylic Acid) | Reactant | FTIR | 1700-1725 | Signal decreases |

| C=O (Ester) | Product | FTIR / Raman | 1735-1750 | Signal increases |

| O-H (Carboxylic Acid) | Reactant | FTIR | 2500-3300 (broad) | Signal decreases |

| C-Cl | Reactant/Product | Raman | 650-850 | Signal may shift or change intensity |

Advanced Titration Methods for Precise Quantification

The quantification of an ester is typically achieved via saponification, which is the hydrolysis of the ester using a strong base. The procedure involves reacting the ester sample with a known excess of alkali (e.g., potassium hydroxide (B78521) in ethanol). After the reaction is complete, the unreacted excess alkali is back-titrated with a standardized acid (e.g., hydrochloric acid).

Non-Aqueous Titration: Using non-aqueous solvents is beneficial as many organic compounds, including esters, have better solubility in them than in water. encyclopedia.pubunacademy.com Furthermore, it prevents water from interfering with the reaction, which can be crucial for achieving sharp and accurate endpoints. unacademy.comvsmu.bysips.org.inslideshare.net Solvents like ethanol (B145695) or dimethylformamide can be used for the saponification and subsequent titration.

Potentiometric Endpoint Detection: Instead of relying on a visual color change from an indicator, potentiometric titration uses an electrode system to monitor the change in potential (voltage) of the solution as the titrant is added. taylorandfrancis.comyoutube.com A glass pH electrode or a combination electrode is used to track the rapid change in potential that occurs at the equivalence point. This method is not subjective to the analyst's perception of color and is highly effective in colored or turbid solutions. taylorandfrancis.comyoutube.comtaylorandfrancis.com The endpoint is determined from the point of maximum inflection on the titration curve (potential vs. volume of titrant). taylorandfrancis.com

A summary of a typical advanced titration procedure is provided below.

| Step | Procedure | Purpose |

|---|---|---|

| 1. Sample Preparation | An accurately weighed sample of this compound is dissolved in a suitable non-aqueous solvent (e.g., ethanol). | To ensure complete dissolution and reaction. |

| 2. Saponification | A precise volume of standardized ethanolic potassium hydroxide solution is added in excess. The mixture is heated under reflux for a specified time. | To ensure complete hydrolysis of the ester. |

| 3. Titration | The cooled solution is back-titrated with a standardized solution of hydrochloric acid. | To determine the amount of unreacted potassium hydroxide. |

| 4. Endpoint Detection | The titration is monitored using a pH electrode connected to a potentiometer/titrator. The endpoint is the volume at which the largest change in potential per unit volume of titrant occurs. | To precisely determine the equivalence point of the back-titration. |